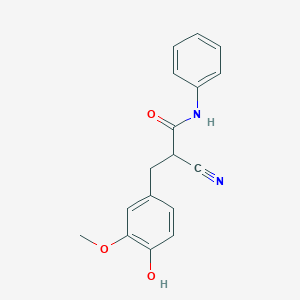

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide

Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide is a synthetic compound characterized by a propanamide backbone substituted with a cyano group at position 2, a 4-hydroxy-3-methoxyphenyl moiety at position 3, and an N-phenyl group. The 4-hydroxy-3-methoxyphenyl group is a structural motif shared with natural products like curcuminoids and zingerone, which are known for anti-inflammatory, neuroprotective, and antioxidant properties . The cyano group may enhance enzyme inhibition (e.g., dihydroorotate dehydrogenase or proteasome subunits), as seen in related immunosuppressants and anti-inflammatory agents .

Properties

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-16-10-12(7-8-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h2-8,10,13,20H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSDHVXTBGSOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Phenylcyanoacetamide

The preparation begins with the formation of N-phenylcyanoacetamide, a critical intermediate. Cyanoacetic acid reacts with aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step typically achieves yields of 80–85% under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C.

Reaction Conditions

Knoevenagel Condensation with 4-Hydroxy-3-Methoxybenzaldehyde

N-Phenylcyanoacetamide undergoes condensation with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as piperidine or ammonium acetate. This step forms (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide via dehydration.

Optimized Parameters

- Solvent : Ethanol or toluene

- Base : 10 mol% piperidine

- Temperature : Reflux (78°C for ethanol), 6–8 hours

- Yield : 70–75%.

The reaction mechanism involves base-catalyzed deprotonation of the active methylene group in N-phenylcyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Concomitant elimination of water generates the α,β-unsaturated acrylamide.

Catalytic Hydrogenation of the α,β-Unsaturated Intermediate

The final step involves hydrogenating the double bond in (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. Palladium on carbon (Pd/C, 5–10 wt%) under 1–3 atm H₂ in ethanol at 25–30°C achieves full reduction within 2–3 hours.

Key Considerations

Alternative Pathway: Nucleophilic Cyanide Substitution

Synthesis of 3-(4-Hydroxy-3-Methoxyphenyl)-2-Bromopropanamide

An alternative route involves bromination at the α-position of 3-(4-hydroxy-3-methoxyphenyl)propanamide. Treatment with phosphorus tribromide (PBr₃) in dichloromethane at −10°C introduces the bromide with 65–70% yield.

Cyanide Displacement

The brominated intermediate reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. This SN2 displacement replaces the bromide with a cyano group, though competing elimination reactions limit yields to 50–55%.

Challenges

- Regioselectivity : Elimination to form acrylamide byproducts

- Solvent polarity : DMSO enhances nucleophilicity but promotes side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Knoevenagel + Hydrogenation | High regioselectivity, scalable | Requires high-pressure H₂ equipment | 85–90 |

| Cyanide Substitution | Avoids hydrogenation | Low yield, side reactions | 50–55 |

The Knoevenagel route remains superior due to its robustness and higher yields, though it demands specialized equipment for hydrogenation. In contrast, the cyanide substitution method offers a simpler setup but suffers from inefficiency.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyano group may also play a role in modulating the compound’s reactivity and interactions with cellular components.

Comparison with Similar Compounds

Structural Analogs with 4-Hydroxy-3-Methoxyphenyl Moieties

Key Insights :

- The target compound shares the 4-hydroxy-3-methoxyphenyl group with calebin-A and curcumin, which are potent neuroprotectants. However, its cyano and propanamide groups may confer distinct enzyme-targeting capabilities compared to the diketone structure of curcuminoids .

- Unlike zingerone (a butanone derivative), the propanamide backbone may enhance receptor binding or metabolic stability .

Propanamide-Based Analgesics and SARMs

Key Insights :

- The target compound lacks the piperidine or sulfonyl groups critical for opioid/antiandrogen activity but may interact with other receptors due to its N-phenyl and cyano substituents.

- Ohmefentanyl’s extreme potency highlights the importance of stereochemistry; the target compound’s activity may vary significantly with isomerism .

Enzyme Inhibitors with Cyano/Propanamide Groups

Key Insights :

- The cyano group in DHODH inhibitors like leflunomide’s metabolite is critical for binding; the target compound’s substitution pattern may similarly inhibit pyrimidine biosynthesis .

- Unlike KZR-616 (epoxyketone-based), the target compound’s mechanism may differ due to its phenolic and phenylamide groups .

Pharmacokinetic and Structural Considerations

- Solubility/Stability : The hydroxy-methoxyphenyl group may improve water solubility compared to purely aromatic propanamides (e.g., ICI 176334) but could reduce bioavailability due to glucuronidation, as seen in curcumin .

- Metabolism : Biliary excretion of curcumin metabolites (e.g., tetrahydrocurcumin glucuronide) suggests the target compound may undergo similar Phase II metabolism .

Biological Activity

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, also known as compound 8008-9543, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16N2O3

- Molecular Weight : 296.33 g/mol

- Solubility : Poorly soluble in water (LogSw = -2.94)

- Partition Coefficient (LogP) : 2.538

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect may be mediated through the NF-kB signaling pathway.

Case Study: Anti-inflammatory Activity

In a recent study involving LPS-induced inflammation in mice, administration of this compound resulted in a significant reduction in paw edema and serum levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.

- Direct Interaction with DNA : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.